Bienvenue dans la boutique en ligne BenchChem!

gitoxigenin 3-acetate

Cardiotonic Steroids Na+,K+-ATPase Inhibition Structure-Activity Relationship

Gitoxigenin 3-acetate (CAS 1059-21-8) is a steroid ester and a 3-acetyl derivative of the cardenolide aglycone gitoxigenin. As a member of the cardiac glycoside family, it retains the core structural features of 14β-hydroxy and 16β-hydroxy groups on the steroid nucleus, along with an unsaturated lactone ring at C-17, but its unique acetylation pattern distinguishes its pharmacological profile from closely related genins and glycosides.

Molecular Formula C25H36O6
Molecular Weight 432.5 g/mol
CAS No. 1059-21-8
Cat. No. B187608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegitoxigenin 3-acetate
CAS1059-21-8
Molecular FormulaC25H36O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)C
InChIInChI=1S/C25H36O6/c1-14(26)31-17-6-8-23(2)16(11-17)4-5-19-18(23)7-9-24(3)22(15-10-21(28)30-13-15)20(27)12-25(19,24)29/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18?,19?,20+,22+,23+,24-,25+/m1/s1
InChIKeyIBVUJOOHHPQIOV-KMESBTIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gitoxigenin 3-Acetate (CAS 1059-21-8) for Research Procurement: A Cardiotonic Steroid Aglycone


Gitoxigenin 3-acetate (CAS 1059-21-8) is a steroid ester and a 3-acetyl derivative of the cardenolide aglycone gitoxigenin [1]. As a member of the cardiac glycoside family, it retains the core structural features of 14β-hydroxy and 16β-hydroxy groups on the steroid nucleus, along with an unsaturated lactone ring at C-17, but its unique acetylation pattern distinguishes its pharmacological profile from closely related genins and glycosides [2].

Why Gitoxigenin 3-Acetate Cannot Be Simply Interchanged with Close Analogs in Assays


The scientific selection of gitoxigenin 3-acetate over other cardenolides or its own deacetylated parent is critical because small structural modifications produce dramatically different biological outcomes. Quantitative structure-activity relationship (SAR) studies have established that acetylation at the C-3 position, unlike modifications at C-16, has a negligible effect on the primary pharmacological target, Na+,K+-ATPase [1]. This makes it a poor substitute for compounds like gitaloxigenin, which is 41-fold more potent due to a 16β-formate group. Selecting the wrong analog can lead to a complete misinterpretation of potency in enzyme inhibition studies, as gitoxigenin itself is only 20% as active as digitoxigenin [1]. The compound's distinct profile, coupled with emerging evidence for non-cardiotonic activities such as induction of cell differentiation, further precludes simple generic substitution, demanding precise compound selection for reproducible research .

Quantitative Differentiation Evidence for Procuring Gitoxigenin 3-Acetate


3β-Acetylation Has Negligible Impact on Na+,K+-ATPase Inhibition Potency

In a systematic SAR study, the conversion of gitoxigenin to its 3β-acetate (gitoxigenin 3-acetate) resulted in no change in Na+,K+-ATPase inhibitory activity. The study stated that 'gitoxigenin (2) vs. 3β-acetate 4, no effect' [1]. This directly contrasts with the substantial 9–12-fold activity increase conferred by a 16β-acetate group or the dramatic 30-fold increase from a 16β-formate group, demonstrating that the primary pharmacological driver is at the C16 position, not C3.

Cardiotonic Steroids Na+,K+-ATPase Inhibition Structure-Activity Relationship

Differentiation from Digitoxigenin: 20% Residual Activity Due to 16β-OH Group

The core aglycone, gitoxigenin, from which the 3-acetate is derived, is only 20% as active as its close analog digitoxigenin on Na+,K+-ATPase [1]. This difference is attributed to an intramolecular hydrogen bond between the 14β-OH and 16β-OH groups, which alters the lactone ring carbonyl oxygen position away from the active conformation [2]. Introducing a 3β-acetate group does not correct this activity deficit. In contrast, esterification at the 16β position can restore and enhance activity, but any procurement of the 3-acetate must account for this persistent reduced potency relative to the digitoxigenin scaffold.

Cardenolide SAR Receptor Binding Conformational Analysis

A 3β-Acetate Group Can Modulate 16β-Ester Potentiation Effects

While a 3β-acetate alone is silent, it has a modulating effect in combination with 16β-esters. The study noted that 'in the presence of a 16β-ester, [a 3β-acetate] may decrease activity slightly' [1]. This is supported by a specific comparison: the 3β,16β-diacetate (3) shows an 8-fold activity increase over the 3β-acetate (4) but is slightly less active than the 16β-acetate (5) alone. This implies that the 3β-acetate does not simply add to 16β-ester activity; it can slightly attenuate it, distinguishing procurement for combination SAR studies.

Allosteric Modulation Cardenolide Chemistry Enzyme Inhibition

Inotropic Activity of 3,16-Diacetates is Stereospecific at C-3

In a separate study, the four diastereomeric 3,16-diacetates of gitoxigenin were synthesized and tested for inotropic activity in isolated guinea-pig atrial preparations. The results showed that derivatives with a 3α-acetoxy function (compounds 9 and 10) possessed high biological activity, in line with findings in the digitoxigenin series [1]. The natural 3β-acetoxy configuration, as found in gitoxigenin 3-acetate, is therefore not the optimal stereochemistry for inotropic action in this scaffold. This stereochemical dependency creates a specific selection criterion for researchers investigating the role of C-3 configuration on cardiac contractility.

Inotropic Activity Stereochemistry Guinea Pig Atria

Potential for Cell Differentiation Induction Differentiates It from Other Cardenolides

Evidence suggests that gitoxigenin 3-acetate possesses a distinct biological profile, showing pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This property is cited for potential use against cancer and skin diseases like psoriasis. While the parent gitoxigenin shows cytotoxicity against cancer cell lines (IC50 0.13–2.8 µM across TK-10, MCF-7, and A-549 cells) , the specific pro-differentiation effect of the 3-acetate derivative provides a differentiating functional characteristic not commonly reported for simple cardenolides like digitoxigenin or digoxigenin.

Cell Differentiation Anticancer Research Psoriasis Models

Validated Application Scenarios for Gitoxigenin 3-Acetate (CAS 1059-21-8)


Negative Control for C16-Ester Potentiation in Na+,K+-ATPase SAR Studies

Given that a 3β-acetate group has no effect on Na+,K+-ATPase inhibitory activity [1], gitoxigenin 3-acetate serves as an ideal negative control compound. In experiments designed to validate the activity increase from 16β-esters (30-fold for formate, 9–12-fold for acetate), the 3-acetate provides a baseline that is indistinguishable from the parent gitoxigenin, confirming that observed potentiation is not due to non-specific ester effects but is position-specific.

Stereochemical Probe for C-3 Configuration-Activity Relationships in Inotropy

The finding that natural 3β-acetoxy gitoxigenin has lower inotropic activity compared to its synthetic 3α-acetoxy diastereomers [1] positions this compound as a critical stereochemical probe. Researchers investigating the inotropic pharmacophore of cardenolides can use the 3β-acetate to establish the lower-activity baseline and compare it directly against the 3α-epimers to quantify the stereochemical contribution to cardiac contractility.

Lead Compound for Non-Cardiotonic Cardenolide Applications in Oncology and Dermatology

The reported ability of gitoxigenin 3-acetate to arrest proliferation and induce differentiation of undifferentiated cells [1] supports its use as a chemical starting point for developing differentiation therapy agents. Unlike digitoxigenin or digoxigenin, which are primarily pursued for their cardiotonic or cytotoxic properties, the 3-acetate's pro-differentiation profile is relevant to cancer biology (e.g., acute promyelocytic leukemia models) and hyperproliferative skin disorders like psoriasis [1].

Intermediate for Further Synthetic Derivatization at C-16

Because the 3β-acetate is a 'silent' modification that does not alter core ATPase activity [1], it serves as a protected intermediate for chemists looking to explore SAR at the critical C-16 position. The 3-acetate can be kept constant while a library of C-16 esters, formates, or methoxycarbonates is synthesized, ensuring that any observed changes in activity can be definitively attributed to the C-16 modification, as the 3-acetate alone has been proven to have no effect.

Quote Request

Request a Quote for gitoxigenin 3-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.